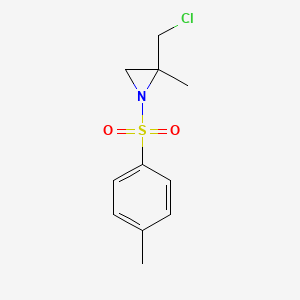
Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a 4-methylbenzenesulfonyl group attached to the aziridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE typically involves the reaction of 2-methyl-1-(4-methylbenzenesulfonyl)aziridine with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(CHLOROMETHYL)-1-(4-METHYLBENZENESULFONYL)AZIRIDINE
- 2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE
- 2-(CHLOROMETHYL)-2-METHYL-1-(BENZENESULFONYL)AZIRIDINE
Uniqueness
2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE is unique due to the presence of both a chloromethyl group and a 4-methylbenzenesulfonyl group, which confer distinct reactivity and properties compared to other aziridines. This combination of functional groups makes it a valuable intermediate in organic synthesis and research applications.
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C11H14ClNO2S/c1-9-3-5-10(6-4-9)16(14,15)13-8-11(13,2)7-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
WEBFWKRVIFRTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















